Emulsification Efficiency: SMG-Class Compounds Require Only 0.0025% (w/w) Optimal Loading vs. 0.2% for CAEM, SDM, and Lecithin
In a controlled head-to-head comparison of six food-grade emulsifiers (HLB range 3.4–8.0) stabilizing a casein-maltodextrin-soybean oil compound emulsion, succinylated monoglyceride (SMG) achieved its optimal effect at 0.0025% (w/w) based on centrifugal precipitation rate (CPR), whereas citric acid ester of monoglyceride (CAEM), saturated distilled monoglyceride (SDM), polyglycerol fatty acid ester (PGFE), lecithin (LC), and gum arabic (GA) each required 0.2% (w/w) – an 80-fold higher concentration [1]. Because CAS 51591-37-8 possesses the same succinyl-monoglyceride core as SMG with additional acetyl modification, it is expected to retain the high-efficiency interfacial activity of the SMG class .
| Evidence Dimension | Optimal emulsifier concentration (w/w) by CPR |
|---|---|
| Target Compound Data | 0.0025% (SMG-class reference; CAS 51591-37-8 inferred via structural homology) |
| Comparator Or Baseline | CAEM, SDM, PGFE, LC, GA: 0.2% each |
| Quantified Difference | 80× lower concentration required for SMG-class vs. comparators |
| Conditions | Casein-maltodextrin-soybean oil O/W emulsion; pH 6.0–8.0; 25 °C; centrifugal precipitation rate assay |
Why This Matters
An 80-fold reduction in required emulsifier loading translates directly to lower formulation cost, reduced caloric contribution, and cleaner ingredient labels in food and cosmetic products.
- [1] Wei, Z.-C., et al. (2020). Comparison of the Effects of Different Food-Grade Emulsifiers on the Properties and Stability of a Casein-Maltodextrin-Soybean Oil Compound Emulsion. Molecules, 25(3), 458. Optimal SMG: 0.0025% w/w; CAEM/SDM/PGFE/LC/GA: 0.2% w/w. View Source
